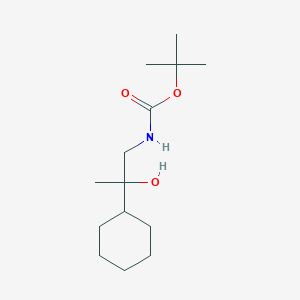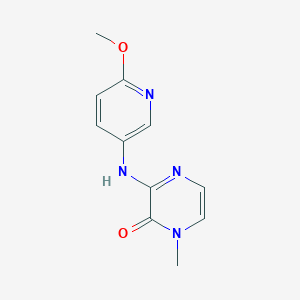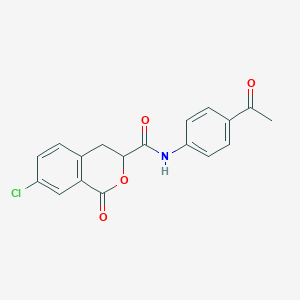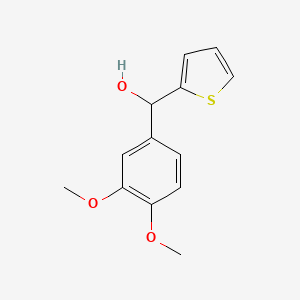![molecular formula C11H15ClN4O3 B2485236 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone CAS No. 860609-88-7](/img/structure/B2485236.png)
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound with the molecular formula C11H15ClN4O3 This compound is notable for its unique structure, which includes a pyridazinone core substituted with a chloro group, a hydroxyimino propyl group, and a morpholino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone typically involves multiple steps:
-
Formation of the Pyridazinone Core: : The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
-
Introduction of the Chloro Group: : Chlorination of the pyridazinone core can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution at the desired position.
-
Addition of the Hydroxyimino Propyl Group: : The hydroxyimino propyl group can be introduced via the reaction of the corresponding aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base, forming the oxime derivative.
-
Attachment of the Morpholino Group: : The morpholino group is typically introduced through nucleophilic substitution reactions, where the pyridazinone intermediate reacts with morpholine under suitable conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyimino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction of the hydroxyimino group can yield amine derivatives, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
-
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the morpholino group can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-chloro-2-[2-(hydroxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone: Similar structure but with an ethyl group instead of a propyl group.
4-chloro-2-[2-(hydroxyimino)propyl]-5-piperidino-3(2H)-pyridazinone: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholino group, in particular, can influence its pharmacokinetic properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
4-chloro-2-[(2E)-2-hydroxyiminopropyl]-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3/c1-8(14-18)7-16-11(17)10(12)9(6-13-16)15-2-4-19-5-3-15/h6,18H,2-5,7H2,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZHAHFTMYLDQR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
![N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2485168.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2485170.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2485176.png)
